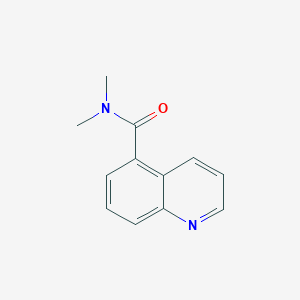

N,N-dimethylquinoline-5-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethylquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWFBNIWWDZQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares N,N-dimethylquinoline-5-carboxamide with two closely related analogs from :

| Property | This compound | N-(1,3-Benzodioxol-5-yl)quinoline-3-Carboxamide (52) | N-(1,3-Benzodioxol-5-yl)quinoline-5-Carboxamide (53) |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O (hypothesized) | C₁₇H₁₂N₂O₃ | C₁₇H₁₂N₂O₃ |

| Synthesis Yield | Not reported | 23% | 20% |

| Melting Point | Not reported | 254–256°C | 202–203°C |

| IR C=O Stretch | Not reported | 1659 cm⁻¹ | 1643 cm⁻¹ |

| Mass Spectrometry (m/z) | Not reported | 292 [M]⁺ | 292 [M]⁺ |

Key Observations :

- The position of the carboxamide group (3 vs. 5 on the quinoline ring) significantly affects melting points, with the 3-carboxamide isomer (52) exhibiting a higher melting point than the 5-carboxamide (53) .

- Both analogs share identical molecular formulas but differ in substituent placement, influencing their crystallinity and spectral profiles.

Antimicrobial Activity

describes N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a–n) with moderate to excellent antibacterial and antifungal activities. Although these compounds are 3-carboxamides with additional triazine and chloro substituents, their activity highlights the importance of electron-withdrawing groups (e.g., Cl) and extended conjugation in enhancing antimicrobial potency . In contrast, this compound lacks such substituents, which may reduce its efficacy unless compensatory modifications (e.g., dimethyl groups) improve bioavailability or target binding.

Metabolic Stability

investigates the N-demethylation of imidazole carboxamides, a metabolic pathway relevant to dimethyl-substituted compounds. For example, 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes hepatic N-demethylation, producing formaldehyde and aminoimidazole carboxamide as metabolites.

Substituent Effects on Pharmacological Profiles

describes N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxamide, a brominated quinoline carboxamide with a benzodioxole moiety. Key comparisons include:

- Bromine Substitution : The 6-bromo group in this compound may enhance lipophilicity and receptor binding compared to dimethyl groups in the 5-carboxamide derivative.

- Benzodioxole Moiety: This substituent could improve CNS penetration, a feature absent in this compound .

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethylquinoline-5-carboxamide derivatives?

Derivatives of quinoline carboxamides are typically synthesized via multi-step organic reactions. For example, quinoline-5-carboxamide derivatives are often prepared through condensation reactions between activated quinoline intermediates (e.g., acid chlorides) and substituted amines. Key steps include:

- Acid chloride formation : Reacting quinoline carboxylic acids with thionyl chloride (SOCl₂) to generate reactive intermediates .

- Amide coupling : Using coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with tertiary amines (e.g., triethylamine) to facilitate carboxamide bond formation .

- Purification : Silica gel column chromatography or recrystallization to isolate products .

Q. What spectroscopic techniques are used to characterize quinoline carboxamides?

Structural validation relies on:

- 1H/13C NMR : To confirm substituent positions and amide bond formation. For example, carbonyl (C=O) signals appear at ~164-166 ppm in 13C NMR, while N-methyl protons resonate at δ 3.0-3.5 ppm in 1H NMR .

- IR spectroscopy : C=O stretches in carboxamides are observed at 1640-1660 cm⁻¹ .

- Mass spectrometry (EI or HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with quinoline carboxamide derivatives?

These compounds exhibit diverse bioactivities:

- Antibacterial effects : Derivatives like 2-oxo-1,2-dihydroquinoline-6-carboxamides show moderate activity against Gram-negative Acinetobacter baumannii (MIC = 77.5 µg/mL) .

- Antihistaminic potential : Substituted quinoline-3-carboxamides demonstrate binding affinity to histamine receptors .

Advanced Research Questions

Q. How can researchers address low solubility of quinoline carboxamides in biological assays?

Methodological strategies include:

- Co-solvent systems : Use DMSO or cyclodextrin-based solutions to enhance aqueous solubility while maintaining bioactivity .

- Structural modifications : Introducing polar groups (e.g., hydroxyl, amino) to the quinoline core or side chains to improve hydrophilicity .

- Nanoparticle encapsulation : Lipid-based carriers to improve bioavailability for in vivo studies .

Q. How can conflicting biological activity data across studies be resolved?

Contradictions may arise due to variations in assay conditions. Mitigation approaches:

- Standardized protocols : Use consistent cell lines (e.g., MTT assays with HepG2 or HEK293) and control compounds .

- Dose-response validation : Perform IC50/MIC determinations in triplicate to ensure reproducibility .

- Target specificity assays : Employ molecular docking or competitive binding studies to confirm mechanism-of-action .

Q. What strategies optimize synthesis yields of quinoline carboxamides?

Yield optimization involves:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amide bond formation .

- Reaction monitoring : TLC or HPLC to track intermediate conversions and adjust reaction times .

- Temperature control : Maintaining reflux conditions (e.g., 130°C in DMF) for cyclization steps .

Q. How can structure-activity relationship (SAR) studies guide quinoline carboxamide optimization?

Key SAR insights:

- N-Methylation : Enhancing metabolic stability by reducing oxidative deamination .

- Substituent positioning : Electron-withdrawing groups (e.g., Cl, Br) at the quinoline 5-position improve antibacterial activity .

- Heterocyclic hybrids : Incorporating pyridine or thiadiazole moieties (e.g., N-(1-ethyl-2-oxo-benzoindolyl) derivatives) increases target selectivity .

Q. What computational methods predict biological targets for quinoline carboxamides?

- Molecular docking : Software like AutoDock Vina to simulate binding to receptors (e.g., histamine H1 or bacterial topoisomerases) .

- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen-bond acceptors) using Schrödinger Suite .

- ADMET prediction : Tools like SwissADME to assess pharmacokinetic properties early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.